

# **Application Notes and Protocols for (S)-BMS-378806 in Competitive Binding Experiments**

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Compound of Interest		
Compound Name:	(S)-BMS-378806	
Cat. No.:	B1667208	Get Quote

### Introduction

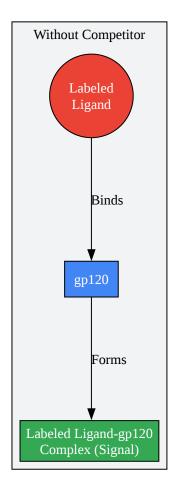
(S)-BMS-378806 is a small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry.[1][2][3][4] It functions as an attachment inhibitor by directly binding to the viral envelope glycoprotein gp120.[1][2][3] This binding occurs within the CD4 binding pocket of gp120, thereby competitively inhibiting the interaction between gp120 and the cellular CD4 receptor, which is the primary step for viral entry into host cells.[1][2][3][5] (S)-BMS-378806 has demonstrated potent antiviral activity against a variety of HIV-1 isolates and is a valuable tool for studying HIV-1 entry mechanisms and for the development of novel antiretroviral agents.[1] [2][3]

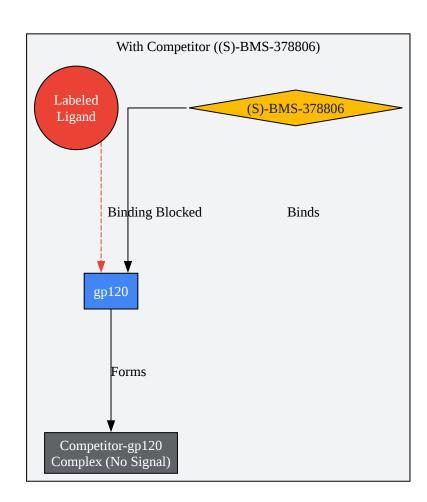
These application notes provide detailed protocols for utilizing **(S)-BMS-378806** in competitive binding experiments to characterize its interaction with gp120 and to screen for other compounds that bind to the same site. Two primary methodologies are described: a competitive radioligand binding assay and a competitive enzyme-linked immunosorbent assay (ELISA).

# **Principle of Competitive Binding**

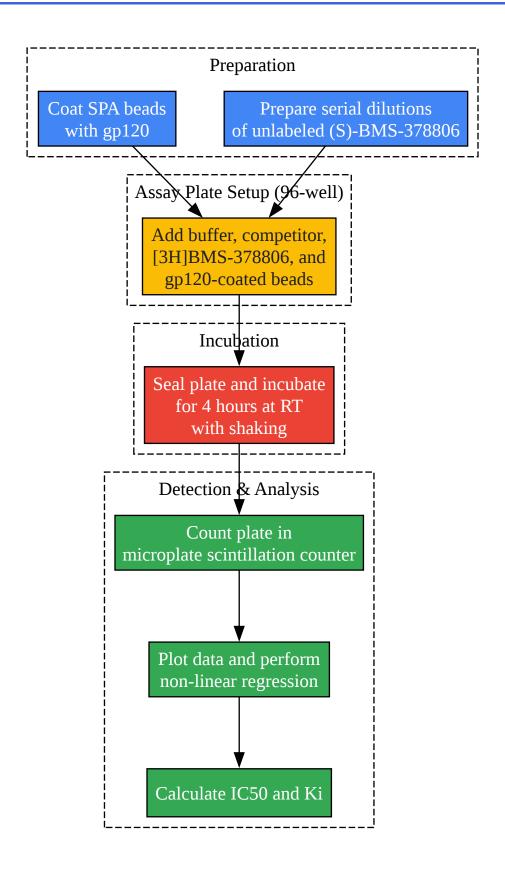
Competitive binding assays are used to determine the affinity of a test compound (the "competitor," e.g., **(S)-BMS-378806**) for a target protein (e.g., gp120) by measuring its ability to displace a labeled ligand that is known to bind to the same site. The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand is known as the IC50 value. This can then be used to calculate the equilibrium dissociation constant (Ki) of the test compound.











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## References

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- 3. A novel class of HIV-1 inhibitors that targets the viral envelope and inhibits CD4 receptor binding PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Entry Inhibitor in Development [natap.org]
- 5. Biochemical and Genetic Characterizations of a Novel Human Immunodeficiency Virus
  Type 1 Inhibitor That Blocks gp120-CD4 Interactions PMC [pmc.ncbi.nlm.nih.gov]
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